molecular formula C7H3Cl2FO2 B1421238 3,6-Dichloro-2-fluorobenzoic acid CAS No. 916420-62-7

3,6-Dichloro-2-fluorobenzoic acid

Cat. No. B1421238
M. Wt: 209 g/mol
InChI Key: GPDYPRHGLQZRIP-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-fluorobenzoic acid is a chemical compound with the molecular formula C7H3Cl2FO2 . It has a molecular weight of 209 and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 3,6-Dichloro-2-fluorobenzoic acid is 1S/C7H3Cl2FO2/c8-3-1-2-4 (9)6 (10)5 (3)7 (11)12/h1-2H, (H,11,12) . This indicates the presence of two chlorine atoms, one fluorine atom, and a carboxylic acid group in the benzene ring.


Physical And Chemical Properties Analysis

3,6-Dichloro-2-fluorobenzoic acid is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

3,6-Dichloro-2-fluorobenzoic acid is a chemical compound with the CAS Number: 916420-62-7 . It’s a solid-crystal substance with a boiling point of 150-153°C . This compound is often used in various scientific fields due to its unique properties.

One potential application of this compound is in the field of chemical synthesis . Fluoro- and chloro-substituted benzoic acid derivatives, like 3,6-Dichloro-2-fluorobenzoic acid, have been shown to exhibit relevant practical applications, namely as precursors of agrochemical and pharmaceutical products, food additives, and dyes .

In terms of experimental procedures, these compounds are often used in quantum chemical calculations performed within the density functional theory (DFT) formalism . These calculations are used to investigate the potential energy landscapes of the molecules, taking into special consideration the effects of the interactions between the carboxylic group and the ortho halogen substituents .

The results of these studies can provide valuable insights into the structure and properties of these compounds. For example, the UV-induced photofragmentation reactions of two of the compounds isolated in cryogenic inert matrices were studied as illustrative cases .

  • Material Science

    • In material science, this compound could potentially be used in the development of new materials with unique properties .
    • The outcomes of these studies could include new materials with improved properties for various applications .
  • Pharmaceutical Research

    • This compound could potentially be used in the development of new pharmaceutical products .
    • The outcomes of these studies could include new drugs with improved therapeutic effects .
  • Microbiology

    • This compound could potentially be used in microbiology research . The metabolism of similar compounds has been studied extensively in this field .
    • The methods of application would likely involve incorporating the compound into a microbial culture and studying its effects on microbial growth and metabolism .
    • The outcomes of these studies could include new insights into microbial metabolism and potential applications in biotechnology .
  • Quantum Chemical Calculations

    • This compound could be used in quantum chemical calculations performed within the density functional theory (DFT) formalism . These calculations are used to investigate the potential energy landscapes of the molecules .
    • The methods of application would involve using the compound in computational models and performing various calculations to study its properties .
    • The outcomes of these studies could provide valuable insights into the structure and properties of these compounds .
  • Photochemistry

    • This compound could potentially be used in photochemistry research . The UV-induced photofragmentation reactions of similar compounds have been studied as illustrative cases .
    • The methods of application would likely involve exposing the compound to UV light and studying its photofragmentation reactions .
    • The outcomes of these studies could include new insights into the photochemical properties of these compounds .

Safety And Hazards

The safety information for 3,6-Dichloro-2-fluorobenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,6-dichloro-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDYPRHGLQZRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(=O)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dichloro-2-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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